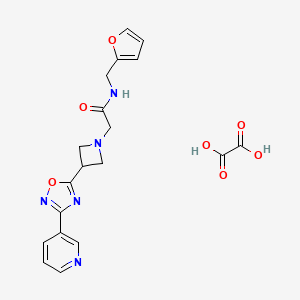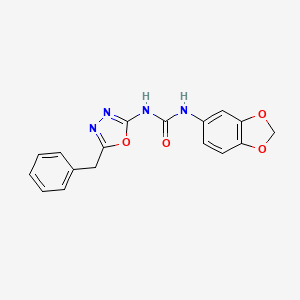
(5-Phenyl-1,2-oxazol-3-yl)methyl 4-methylbenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-Phenyl-1,2-oxazol-3-yl)methyl 4-methylbenzoate: is a chemical compound that belongs to the class of oxazole derivatives This compound is characterized by the presence of a phenyl group attached to the oxazole ring and a methylbenzoate moiety
Wirkmechanismus
Target of Action
Oxazole derivatives, which this compound is a part of, have been reported to have a wide spectrum of biological activities . They have been used as intermediates for the synthesis of new chemical entities in medicinal chemistry .
Mode of Action
It’s known that the substitution pattern in oxazole derivatives plays a pivotal role in delineating their biological activities . Oxazoles are a doubly unsaturated 5-membered ring having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between .
Biochemical Pathways
Oxazole derivatives have been associated with various biological activities like antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant .
Result of Action
Oxazole derivatives have been associated with a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (5-Phenyl-1,2-oxazol-3-yl)methyl 4-methylbenzoate typically involves the reaction of 4-methylbenzoic acid with (5-phenyl-1,2-oxazol-3-yl)methanol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester bond.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and product isolation can enhance the yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: (5-Phenyl-1,2-oxazol-3-yl)methyl 4-methylbenzoate can undergo oxidation reactions, particularly at the phenyl group, leading to the formation of phenolic derivatives.
Reduction: The compound can be reduced to form the corresponding alcohols or amines, depending on the reducing agent used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Phenolic derivatives.
Reduction: Alcohols or amines.
Substitution: Various substituted oxazole derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: (5-Phenyl-1,2-oxazol-3-yl)methyl 4-methylbenzoate is used as a building block in the synthesis of more complex molecules
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Medicine: The compound’s potential therapeutic properties are explored in medicinal chemistry. It may serve as a lead compound for the development of new pharmaceuticals targeting specific diseases.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including coatings and polymers.
Vergleich Mit ähnlichen Verbindungen
(5-Phenyl-1,2-oxazol-3-yl)methyl benzoate: Similar structure but lacks the methyl group on the benzoate moiety.
(5-Phenyl-1,2-oxazol-3-yl)methyl 4-chlorobenzoate: Similar structure but has a chlorine atom instead of a methyl group on the benzoate moiety.
(5-Phenyl-1,2-oxazol-3-yl)methyl 4-nitrobenzoate: Similar structure but has a nitro group instead of a methyl group on the benzoate moiety.
Uniqueness: The presence of the methyl group on the benzoate moiety in (5-Phenyl-1,2-oxazol-3-yl)methyl 4-methylbenzoate imparts unique chemical and physical properties. This structural feature can influence the compound’s reactivity, stability, and interaction with biological targets, making it distinct from its analogs.
Eigenschaften
IUPAC Name |
(5-phenyl-1,2-oxazol-3-yl)methyl 4-methylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO3/c1-13-7-9-15(10-8-13)18(20)21-12-16-11-17(22-19-16)14-5-3-2-4-6-14/h2-11H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBGXBTSOKBROCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OCC2=NOC(=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
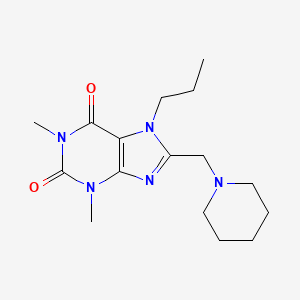
![(E)-3-[5-Chloro-2-(oxolan-2-ylmethoxy)phenyl]-2-cyanoprop-2-enamide](/img/structure/B2894354.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]furan-2-carboxamide](/img/structure/B2894355.png)
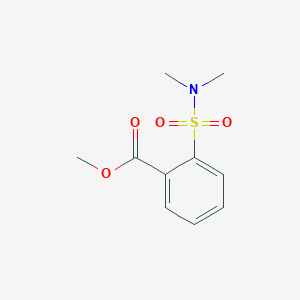
![methyl 2-[(1R)-1-{[(benzyloxy)carbonyl]amino}ethyl]-5-methyl-1,3-oxazole-4-carboxylate](/img/structure/B2894359.png)
![(3-(1,4-Dioxa-8-azaspiro[4.5]decane-8-carbonyl)azetidin-1-yl)(5-methylisoxazol-3-yl)methanone](/img/structure/B2894360.png)
![N-[[4-(2-Aminoethyl)phenyl]methyl]-1,3-benzothiazole-4-carboxamide;hydrochloride](/img/structure/B2894361.png)
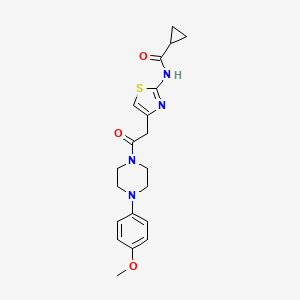

![4-methoxy-N-(6-oxo-5,6-dihydro-4H-cyclopenta[b]thiophen-4-yl)benzenesulfonamide](/img/structure/B2894366.png)
![N-(3-chloro-4-methylphenyl)-2-[6-ethyl-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide](/img/structure/B2894369.png)
